5-((2-(Trimethylsilyl)ethoxy)methoxy)nicotinaldehyde
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Overview
Description
5-[[2-(Trimethylsilyl)ethoxy]methoxy]-3-pyridinecarboxaldehyde is an organic compound that features a pyridine ring substituted with a carboxaldehyde group and a trimethylsilyl-protected ethoxy methoxy group. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[[2-(Trimethylsilyl)ethoxy]methoxy]-3-pyridinecarboxaldehyde typically involves the protection of hydroxyl groups using trimethylsilyl groups. One common method is the reaction of 2-(Trimethylsilyl)ethanol with a suitable aldehyde precursor under acidic or basic conditions to form the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis generally follows standard organic synthesis protocols involving protection and deprotection steps, purification by chromatography, and characterization by NMR and mass spectrometry.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The aldehyde group in 5-[[2-(Trimethylsilyl)ethoxy]methoxy]-3-pyridinecarboxaldehyde can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Tetrabutylammonium fluoride (TBAF) in an organic solvent.
Major Products Formed
Oxidation: 5-[[2-(Trimethylsilyl)ethoxy]methoxy]-3-pyridinecarboxylic acid.
Reduction: 5-[[2-(Trimethylsilyl)ethoxy]methoxy]-3-pyridinecarbinol.
Substitution: 5-[[2-Hydroxyethoxy]methoxy]-3-pyridinecarboxaldehyde.
Scientific Research Applications
5-[[2-(Trimethylsilyl)ethoxy]methoxy]-3-pyridinecarboxaldehyde is used in various fields of scientific research:
Chemistry: As a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: Used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-[[2-(Trimethylsilyl)ethoxy]methoxy]-3-pyridinecarboxaldehyde involves its reactivity with nucleophiles and electrophiles. The aldehyde group can form Schiff bases with amines, while the trimethylsilyl group can be removed to expose reactive hydroxyl groups. These reactions facilitate the compound’s interaction with various molecular targets and pathways .
Comparison with Similar Compounds
Similar Compounds
2-(Trimethylsilyl)ethanol: Used as a protecting reagent for carboxyl and phosphate groups.
2-(Trimethylsilyl)ethoxymethyl chloride: Used for protecting hydroxyl groups.
Methyl {[2-(trimethylsilyl)ethoxy]methoxy}acetate: Another compound with similar protecting group chemistry.
Uniqueness
5-[[2-(Trimethylsilyl)ethoxy]methoxy]-3-pyridinecarboxaldehyde is unique due to its combination of a pyridine ring with a trimethylsilyl-protected ethoxy methoxy group, which provides specific reactivity and stability advantages in synthetic applications.
Properties
Molecular Formula |
C12H19NO3Si |
---|---|
Molecular Weight |
253.37 g/mol |
IUPAC Name |
5-(2-trimethylsilylethoxymethoxy)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C12H19NO3Si/c1-17(2,3)5-4-15-10-16-12-6-11(9-14)7-13-8-12/h6-9H,4-5,10H2,1-3H3 |
InChI Key |
BABWFMNDTNICCV-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)CCOCOC1=CN=CC(=C1)C=O |
Origin of Product |
United States |
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